molecular formula C24H25N5 B11177901 2,2,4,7-Tetramethyl-6-(2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

2,2,4,7-Tetramethyl-6-(2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11177901
M. Wt: 383.5 g/mol
InChI Key: UKRPFMQARPRWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a tetrahydroquinoline core with a triazolopyrimidine moiety, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,4,7-TETRAMETHYL-6-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE apart is its unique combination of a tetrahydroquinoline core with a triazolopyrimidine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25N5

Molecular Weight

383.5 g/mol

IUPAC Name

2,2,4,7-tetramethyl-6-(2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C24H25N5/c1-15-12-20-18(16(2)14-24(3,4)27-20)13-19(15)21-10-11-25-23-26-22(28-29(21)23)17-8-6-5-7-9-17/h5-13,16,27H,14H2,1-4H3

InChI Key

UKRPFMQARPRWBY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)C5=CC=CC=C5)(C)C

Origin of Product

United States

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